molecular formula C17H17NO4 B2841958 2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid CAS No. 110728-29-5

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid

Cat. No.: B2841958
CAS No.: 110728-29-5
M. Wt: 299.326
InChI Key: MEXVAAGSEKDAHV-UHFFFAOYSA-N
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Description

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid is a useful research compound. Its molecular formula is C17H17NO4 and its molecular weight is 299.326. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Properties

  • Phenolic Derivatives as Antioxidants : Phenolic compounds, including derivatives of 2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid, have been studied for their antioxidant properties. These compounds, like 5-aminosalicylate, exhibit significant activity in inhibiting lipid peroxidation and acting as radical scavengers, indicating their potential as antioxidants (Dinis, Maderia, & Almeida, 1994).

Synthetic Applications

  • Polybenzoxazine Synthesis : Phloretic acid, a phenolic compound, has been utilized as a renewable building block in the synthesis of polybenzoxazines, showing that phenolic acids like this compound can be used in material science for creating advanced polymers (Trejo-Machin et al., 2017).

Biological Activities

  • Antimicrobial Properties : Studies have identified compounds structurally related to this compound that demonstrate antimicrobial activity. For example, compounds isolated from actinomycete cultures showed significant antimicrobial activities, suggesting the potential of similar phenolic compounds in pharmaceutical applications (Cheng et al., 2009).

Anticancer Properties

  • HDAC Inhibitors with Antitumorigenic Properties : Certain phenolic acid derivatives have been found to act as novel histone deacetylase (HDAC) inhibitors with anti-tumorigenic properties. This highlights the potential use of phenolic compounds in cancer therapy (Ali et al., 2015).

Analgesic and Anti-Inflammatory Activities

  • Synthesis of Analgesic and Anti-Inflammatory Agents : 2-Thiazolylamino- and 2-thiazolyloxy-arylacetic acid derivatives, structurally related to this compound, have shown promising analgesic and anti-inflammatory effects in animal models, suggesting their therapeutic potential in these areas (Maeda, Ohsugi, Fujioka, & Hirose, 1983).

Miscellaneous Applications

  • Phenolic Acids in Drug Synthesis : The synthesis and evaluation of phenolic acids for their bioactivity, including anti-cancer and anti-inflammatory properties, have been explored. This indicates the broad application range of compounds like this compound in medicinal chemistry (Fattah, 2020).

Properties

IUPAC Name

2-[(2-phenoxyacetyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(12-22-14-9-5-2-6-10-14)18-15(17(20)21)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXVAAGSEKDAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6.6 mmol (1.0 g) of phenoxyacetic acid in 15 ml of dioxane is treated with 49.3 mmol (3.6 ml) of thionyl chloride. The reaction mixture is stirred at room temperature for 2 hours and then concentrated. The residue, taken up in 10 ml of dichloromethane, and 7.9 mmol (0.3 g) of sodium hydroxide in 10 ml of water are added in succession to a solution of 7.6 mmol (1.25 g) of phenylalanine and 7.6 mmol (0.3 g) of sodium hydroxide in 10 ml of water, the temperature being maintained at 10° C. The reaction mixture is then stirred for 1 hour at room temperature. After decanting, the aqueous phase is washed with dichloromethane, and then rendered acidic to pH=2 with a dilute hydrochloric acid solution. The precipitate that forms is filtered off and recrystallised from water to yield the expected product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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